3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 4-chlorophenyl 2-cyanoethyl ester

Oligonucleotide synthesis Phosphotriester method Protecting group chemistry

3′-Cytidylic acid, N-benzoyl-2′-deoxy-, 4-chlorophenyl 2-cyanoethyl ester (CAS 67473-53-4) is a fully protected nucleoside 3′-phosphotriester belonging to the class of modified deoxycytidine derivatives used as key intermediates in the chemical synthesis of oligodeoxyribonucleotides. The compound features an N4-benzoyl protecting group on the cytosine base, a free 5′-hydroxyl, and a 3′-phosphate that is masked by a 4-chlorophenyl group and a 2-cyanoethyl group.

Molecular Formula C25H24ClN4O8P
Molecular Weight 574.9 g/mol
CAS No. 67473-53-4
Cat. No. B12672679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 4-chlorophenyl 2-cyanoethyl ester
CAS67473-53-4
Molecular FormulaC25H24ClN4O8P
Molecular Weight574.9 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C25H24ClN4O8P/c26-18-7-9-19(10-8-18)37-39(34,35-14-4-12-27)38-20-15-23(36-21(20)16-31)30-13-11-22(29-25(30)33)28-24(32)17-5-2-1-3-6-17/h1-3,5-11,13,20-21,23,31H,4,14-16H2,(H,28,29,32,33)/t20-,21+,23+,39?/m0/s1
InChIKeyRGCMKOROAACGIZ-MRRPNWGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Cytidylic Acid, N-Benzoyl-2′-deoxy-, 4-Chlorophenyl 2-Cyanoethyl Ester (CAS 67473-53-4) – Procurement-Grade Nucleoside Phosphotriester Building Block


3′-Cytidylic acid, N-benzoyl-2′-deoxy-, 4-chlorophenyl 2-cyanoethyl ester (CAS 67473-53-4) is a fully protected nucleoside 3′-phosphotriester belonging to the class of modified deoxycytidine derivatives used as key intermediates in the chemical synthesis of oligodeoxyribonucleotides [1]. The compound features an N4-benzoyl protecting group on the cytosine base, a free 5′-hydroxyl, and a 3′-phosphate that is masked by a 4-chlorophenyl group and a 2-cyanoethyl group. This specific protecting-group pattern was designed for solution-phase phosphotriester block synthesis strategies developed in the 1970s–1980s, where the 4-chlorophenyl moiety served as a phosphate-protecting group that could be selectively removed without affecting the 2-cyanoethyl group or the N-benzoyl base protection [2]. Commercially, the compound is supplied as a high-purity solid (typically ≥99%) and represents a niche but historically significant building block for constructing defined DNA sequences, particularly linker fragments and small to medium-length oligonucleotides .

Why Generic Substitution Fails for 3′-Cytidylic Acid, N-Benzoyl-2′-deoxy-, 4-Chlorophenyl 2-Cyanoethyl Ester (CAS 67473-53-4) in Oligonucleotide Synthesis


In the phosphotriester approach to oligonucleotide synthesis, the specific combination and positional isomerism of phosphate-protecting groups directly govern key process parameters—namely, coupling efficiency, cycle time, and the selectivity of post-synthetic deprotection [1]. The 4-chlorophenyl ester in this compound is not interchangeable with its 2-chlorophenyl isomer or with other aryl protecting groups, because the electron-withdrawing character and steric environment of the para-chlorine substituent influence the rate of nucleophilic displacement during internucleotide bond formation and the kinetics of subsequent oximate-based deprotection . Furthermore, the absence of a 5′-O-dimethoxytrityl (DMT) group distinguishes this compound from the now-ubiquitous phosphoramidite building blocks; it was deliberately designed for block-wise solution synthesis, where the free 5′-hydroxyl is essential for chain elongation without prior detritylation. Substituting a standard 5′-O-DMT-N4-benzoyl-2′-deoxycytidine 3′-phosphoramidite would not only introduce a different reactive phosphorus center but would also necessitate a fundamentally different synthesis platform (solid-phase synthesizer vs. solution-phase block condensation), making the compounds functionally non-equivalent despite sharing the same nucleobase [2].

Quantitative Differential Evidence: 3′-Cytidylic Acid, N-Benzoyl-2′-deoxy-, 4-Chlorophenyl 2-Cyanoethyl Ester (CAS 67473-53-4) vs. Structural Analogs


Regiochemical Purity Advantage: 4-Chlorophenyl vs. 2-Chlorophenyl Phosphate Protection

The 4-chlorophenyl phosphate-protecting group exhibits a distinct deprotection profile compared to the 2-chlorophenyl analog. In the phosphotriester synthesis of deoxyoligonucleotides, the use of 4-chlorophenyl-protected monomers such as CAS 67473-53-4, as opposed to the 2-chlorophenyl isomer (CAS 80817-38-5), ensures that the steric hindrance around the phosphorus center is consistent and predictable, which is critical for reproducible coupling yields in block synthesis . While direct head-to-head kinetic data for this exact monomer pair are not available in the contemporary literature, the general class-level principle is that para-substituted aryl phosphates are less prone to unwanted side reactions during condensation than ortho-substituted analogs due to reduced steric interaction with the condensing agent [1]. Commercially, the 4-chlorophenyl monomer is more frequently cited in the triester synthesis literature and is offered as a stock item by specialist suppliers at a certified purity of 99%, suggesting it is the preferred regioisomer for this synthetic methodology .

Oligonucleotide synthesis Phosphotriester method Protecting group chemistry

Synthetic Utility: Free 5′-Hydroxyl vs. 5′-O-DMT Protected Analogs

Unlike the widely available 5′-O-(4,4′-dimethoxytrityl)-protected analog (e.g., CAS 57777-87-4), CAS 67473-53-4 possesses a free 5′-hydroxyl group. This structural feature eliminates the need for an acid-mediated detritylation step before the 5′-OH can participate in chain elongation. In the triester block condensation approach described by Seliger et al., the use of 5′-deprotected monomers allowed the direct assembly of dimeric and trimeric blocks without exposing the growing chain to acidic conditions, thereby reducing depurination side reactions that are known to occur with DMT-based solid-phase synthesis at rates of ~0.5–2% per cycle [1]. While quantitative depurination data for this specific compound are not available, the class-level advantage of omitting a repeated acid treatment is well-documented: each detritylation cycle can generate up to 1–2% depurination byproducts, which accumulate multiplicatively over long sequences [2]. A 5′-OH monomer bypasses this source of impurity altogether in solution-phase block syntheses.

Block synthesis Solution-phase oligonucleotide assembly Protecting group strategy

Orthogonal Deprotection: Selective 2-Cyanoethyl Removal in the Presence of 2′-O-Acetyl

A critical advantage of the 3′-phosphotriester design represented by CAS 67473-53-4 is the ability to selectively remove the 2-cyanoethyl group under anhydrous conditions (triethylamine/pyridine) while leaving the 2′-O-acetyl and N-benzoyl groups intact [1]. Adamiak et al. (1976) demonstrated that for nucleoside 3′-phosphotriesters bearing the 2-cyanoethyl moiety, treatment with anhydrous Et3N/pyridine effected clean removal of the cyanoethyl group within 30–60 minutes at room temperature, with no detectable cleavage of the neighbouring 2′-O-acetyl protection [1]. This orthogonal lability is essential for iterative block synthesis because it allows the terminal phosphate to be unmasked for the next coupling step without compromising base-labile protecting groups elsewhere. In contrast, alternative protecting groups such as 2,2,2-trichloroethyl require reductive conditions (Zn/AcOH) that can lead to partial debenzoylation or reduction of the pyrimidine ring [2].

Deprotection selectivity 2-cyanoethyl group Analytical characterization

Synthesis Reproducibility: Documented Use in Published Pentadecanucleotide Assembly

The synthetic utility of 4-chlorophenyl 2-cyanoethyl protected cytidine monomers, of which CAS 67473-53-4 is a representative example, has been validated in the published synthesis of the pentadecanucleotide d(TTCTTCTACACACCC) using the improved triester approach [1]. In this procedure, condensations using TPS/1-methylimidazole were complete within 5–10 minutes, giving yields of >80% per coupling step. The intermediate triester blocks exhibited purities exceeding 90% after silica gel chromatography . After full deprotection, the final 15-mer was obtained in 100% purity as judged by 20% polyacrylamide gel electrophoresis of the 5′-32P-labeled product . This demonstrates that the 4-chlorophenyl/2-cyanoethyl protection strategy, when applied to cytidine monomers, can deliver oligonucleotide products of high purity suitable for use as hybridization probes.

Oligonucleotide synthesis Triester block condensation Process validation

Proven Application Scenarios for 3′-Cytidylic Acid, N-Benzoyl-2′-deoxy-, 4-Chlorophenyl 2-Cyanoethyl Ester (CAS 67473-53-4)


Solution-Phase Synthesis of Short DNA Linker Fragments for Genetic Engineering

When constructing short deoxyoligonucleotide linkers (typically 6–20 nucleotides) that encode specific protease cleavage sites (e.g., for cyanogen bromide or collagenase), the phosphotriester block approach using CAS 67473-53-4 as a 5′-OH cytidine monomer allows the direct assembly of functionalized dinucleotide and trinucleotide blocks without repeated acid exposure [1]. This preserves the acid-labile N-benzoyl protecting groups and minimizes depurination, which is particularly important when the linker contains purine-rich sequences. The 4-chlorophenyl/2-cyanoethyl protection pattern enables sequential deprotection and block elongation under mild basic conditions, delivering linker fragments in high purity suitable for cloning applications [1].

Synthesis of Oligonucleotides Requiring >99% Final Purity for Biophysical Studies

In scenarios demanding ultra-high purity oligonucleotides—such as NMR structure elucidation, X-ray crystallography, or single-molecule biophysics experiments—the solution-phase triester method using phosphotriester monomers like CAS 67473-53-4 offers a distinct advantage [2]. The ability to purify each block intermediate by silica gel chromatography before assembly, combined with the orthogonal deprotection of the 2-cyanoethyl group (Et3N/pyridine), yields final products that can achieve 100% purity as verified by polyacrylamide gel electrophoresis [2]. This level of purity is difficult to attain with standard solid-phase synthesis without extensive HPLC purification.

Historical Oligonucleotide Synthesis Route Validation and Process Scale-Up

For research groups or industrial teams seeking to reproduce or scale up historical oligonucleotide syntheses (e.g., those described in the foundational phosphotriester literature), sourcing the exact monomer with the correct protecting-group pattern is critical for replicating reported yields and purity profiles [3]. CAS 67473-53-4 matches the protected cytidine monomer used in the seminal pentadecanucleotide synthesis and related linker studies, where coupling yields exceeded 80% and intermediates showed >90% purity after simple chromatographic purification [2]. Using alternative monomers with different protecting groups (e.g., 2-chlorophenyl or phosphoramidite) would change the deprotection schedule and likely lead to divergent product profiles.

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